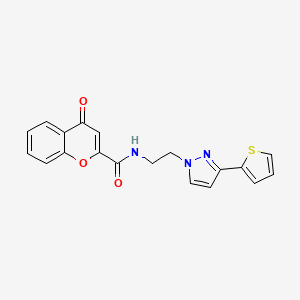

4-氧代-N-(2-(3-(噻吩-2-基)-1H-吡唑-1-基)乙基)-4H-色烯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

科学研究应用

- 抗炎剂:该化合物的结构特征,包括吡唑和色烯部分,提示其具有潜在的抗炎活性。 研究人员可以探索其对炎症途径的影响,并评估其治疗关节炎或自身免疫性疾病等疾病的潜力 .

- 抗癌特性:研究其对癌细胞系的影响。色烯骨架的存在可能使其成为抗癌药物开发的候选者。 研究人员可以评估其细胞毒性、诱导凋亡作用以及作为靶向治疗的潜力 .

- 硫化反应:鉴于其噻吩基,该化合物可以作为硫化反应的前体。 研究人员可以探索其与硫化试剂(例如,Lawesson试剂)的反应活性,以合成新型含硫化合物 .

- 色烯基材料:研究其光学性质,例如荧光和吸收光谱。 色烯核心可用于设计有机发光二极管 (OLED) 或其他光电子器件 .

- 咪唑衍生物:该化合物含有与苯环稠合的咪唑环。 研究人员可以探索其在咪唑基反应中的反应活性,或将其用作更复杂杂环的构建块 .

- 量子化学计算:进行密度泛函理论 (DFT) 计算以了解其电子结构、稳定性和反应活性。 预测其性质,例如偶极矩、极化率和前沿分子轨道 .

- 生物来源:调查该化合物是否在任何生物体或植物中自然存在。 如果是,探索其生态作用和潜在的生物合成途径 .

药物化学与药物开发

有机合成与方法学

材料科学与光电子学

杂环化学

计算化学与分子模拟

天然产物化学

作用机制

Target of Action

Similar compounds have been known to target nonsense mutations in genetic diseases .

Mode of Action

The compound interacts with its targets by suppressing nonsense mutations . A nonsense mutation is a genetic mutation that transforms a sense codon into a premature termination codon (PTC), upstream from the normal termination codon . This prevents the synthesis of full-length, wild type proteins, leading to truncated, often inactive, proteins .

Biochemical Pathways

It can be inferred that the compound plays a role in the protein synthesis pathway, specifically in the translation process where it prevents the formation of truncated proteins by suppressing nonsense mutations .

Result of Action

The compound’s action results in the suppression of nonsense mutations, thereby preventing the formation of truncated proteins . This could potentially restore the synthesis of full-length, wild type proteins, mitigating the effects of genetic diseases caused by such mutations .

属性

IUPAC Name |

4-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-15-12-17(25-16-5-2-1-4-13(15)16)19(24)20-8-10-22-9-7-14(21-22)18-6-3-11-26-18/h1-7,9,11-12H,8,10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZAHOWEPWRYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468581.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2468582.png)

![7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2468584.png)

![2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid](/img/structure/B2468587.png)

![6-ethyl-3-{[4-(4-fluorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2468591.png)

![2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide](/img/structure/B2468592.png)

![6-Phenyl-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2468603.png)